molecular formula C21H19N3O7S2 B2792768 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate CAS No. 896009-16-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate

Cat. No.: B2792768
CAS No.: 896009-16-8
M. Wt: 489.52
InChI Key: CIAANGTWXRJPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole core, a pyran-4-one ring, and a 4-methoxyphenoxyacetate ester. Its structural complexity arises from the strategic integration of pharmacophoric groups:

  • 1,3,4-Thiadiazole: Known for antimicrobial and anticancer activities due to sulfur and nitrogen atoms enhancing electron-deficient interactions .
  • Pyran-4-one: Contributes to hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-28-13-4-6-14(7-5-13)30-10-18(26)31-17-9-29-15(8-16(17)25)11-32-21-24-23-20(33-21)22-19(27)12-2-3-12/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAANGTWXRJPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate is a complex organic molecule that combines various pharmacologically active moieties. The structural components include a thiadiazole ring, known for its diverse biological activities, and a pyran derivative that enhances its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 443.5 g/mol. The structure can be represented as follows:

SMILES Cc1ccccc1C(=O)Oc1coc(CSc2nnc(NC(=O)C3CC3)s2)cc1=O\text{SMILES }Cc1ccccc1C(=O)Oc1coc(CSc2nnc(NC(=O)C3CC3)s2)cc1=O

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. In vitro studies have shown that derivatives of thiadiazole, particularly those with modifications at the 2-position, demonstrate enhanced antibacterial effects. For instance, compounds with an amino group at this position showed moderate inhibitory activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .

CompoundActivity TypeMIC (μg/mL)Reference
Thiadiazole Derivative AAntibacterial16 - 31.25
Thiadiazole Derivative BAntifungal31.25 - 62.5

Anticancer Activity

The anticancer potential of the compound has been evaluated using various cancer cell lines. Studies indicate that several thiadiazole derivatives exhibit promising cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and LoVo (colon cancer). For example, one derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation period . This suggests that modifications in the thiadiazole structure can lead to enhanced potency in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)Reference
MCF-723.29
LoVo2.44

Case Studies

Recent studies have synthesized and tested various derivatives of the parent compound to explore structure-activity relationships (SAR). For instance, modifications at the thiadiazole ring have consistently resulted in improved biological activities across different assays.

  • Synthesis and Evaluation : A series of novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The modifications included substituents at different positions on the thiadiazole ring which significantly affected their biological efficacy .
  • Toxicity Studies : Toxicity evaluations using Daphnia magna as a model organism indicated low toxicity levels for several synthesized derivatives, suggesting their safety profile for further development as therapeutic agents .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C19H20N4O5SC_{19}H_{20}N_{4}O_{5}S, indicating a rich composition of heteroatoms that likely influence its reactivity and interaction with biological targets. The presence of the thiadiazole and pyran structures is notable for their established roles in various pharmacological activities.

Antimicrobial Activity

Thiadiazole derivatives have been documented for their antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of specific bacterial strains, making it a candidate for further research in infectious disease treatment.

Anti-inflammatory Effects

Research into similar compounds has suggested potential anti-inflammatory effects. The mechanism may involve inhibition of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Potential

There is growing interest in the anticancer properties of thiadiazole derivatives. The compound's structural components may interact with enzymes or receptors involved in cancer progression, suggesting a need for further investigation into its efficacy against various cancer cell lines .

Enzyme Inhibition

Studies have shown that compounds containing thiadiazole rings can inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's . This compound's potential as an acetylcholinesterase inhibitor could position it as a therapeutic agent in cognitive disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Key steps include the formation of the thiadiazole ring and subsequent modifications to introduce the pyran and phenoxyacetate groups . Understanding the mechanism of action is crucial; it likely involves interactions with specific biological targets such as enzymes or cellular receptors.

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialDemonstrated effectiveness against several bacterial strains
Anti-inflammatoryInhibition of inflammatory cytokines observed
AnticancerInduced apoptosis in cancer cell lines through enzyme inhibition
Enzyme InhibitionShowed significant acetylcholinesterase inhibitory activity

Chemical Reactions Analysis

Ester Hydrolysis

The ester functional group in the molecule undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding alcohol. This reaction is critical for prodrug activation or metabolite formation.

Conditions Products Reaction Rate
Acidic (HCl/H₂O, reflux)2-(4-Methoxyphenoxy)acetic acid + Pyran-thiadiazole alcohol derivativeModerate
Basic (NaOH/EtOH, 60°C)Sodium 2-(4-methoxyphenoxy)acetate + Pyran-thiadiazole alcohol derivativeFast

The hydrolysis mechanism involves nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond.

Nucleophilic Substitution at Thiadiazole Sulfur

The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly with alkyl halides or amines:

Reagent Conditions Product
Methyl iodideK₂CO₃, DMF, 25°CS-Methylated thiadiazole derivative
BenzylamineEt₃N, THF, refluxThiadiazole-2-thiolate + Benzylamine adduct

This reactivity is attributed to the electron-deficient nature of the thiadiazole ring, which enhances the leaving-group ability of the sulfur atom.

Pyran Ring Oxidation

The 4-oxo-4H-pyran ring undergoes oxidation at the α-position to the carbonyl group, forming a dihydroxy intermediate that can further dehydrate:

Oxidizing Agent Conditions Product
KMnO₄H₂O, 0°C3,4-Dihydroxy-pyran derivative
CrO₃/H₂SO₄Acetone, 25°C4-Oxo-3-carboxylic acid derivative

This reaction pathway is common in γ-pyrone systems and modifies the electron density of the pyran ring.

Cyclopropane Ring Opening

The cyclopropane carboxamide group can undergo ring-opening reactions under thermal or acidic conditions:

Conditions Reagent Product
H₂SO₄ (conc.)Heat (100°C)Cyclopropane ring-opened amide + CO₂
UV light (254 nm)CH₂Cl₂, 25°CAllylic amide derivative via-sigmatropic rearrangement

The strain in the cyclopropane ring makes it reactive toward electrophiles and radical species .

Electrophilic Aromatic Substitution

The 4-methoxyphenoxy group participates in electrophilic substitution reactions, primarily at the para position relative to the methoxy group:

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 2 hrsNitro-substituted phenoxy derivative
Br₂/FeBr₃CHCl₃, 25°CBromo-substituted phenoxy derivative

The methoxy group acts as an electron-donating substituent, directing incoming electrophiles to the para position .

Thioether Oxidation

The thioether (-S-CH₂-) linkage connecting the thiadiazole and pyran rings oxidizes to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product
H₂O₂ (30%)AcOH, 50°CSulfoxide derivative
mCPBACH₂Cl₂, 0°CSulfone derivative

This oxidation alters the molecule's polarity and potential hydrogen-bonding capacity.

Amide Hydrolysis

The cyclopropanecarboxamide group hydrolyzes under strong acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine:

Conditions Reagent Product
6M HClReflux, 12 hrsCyclopropanecarboxylic acid + 5-Amino-1,3,4-thiadiazole-2-thiol derivative
NaOH (10%)EtOH, 80°CSodium cyclopropanecarboxylate + Thiadiazole-amine

This reaction is critical for probing the role of the amide group in biological interactions.

Diels-Alder Cycloaddition

The pyran ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles:

Dienophile Conditions Product
Maleic anhydrideToluene, refluxBicyclic adduct with fused oxabicyclo
TetracyanoethyleneCHCl₃, 25°CCyanated bicyclic derivative

This reactivity highlights the aromaticity and electron-rich nature of the pyran system .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or Norrish-type cleavage in the molecule:

Conditions Product
UV (300 nm), Benzophenone[2+2] Cycloadduct between pyran and thiadiazole rings
UV (254 nm), AcetoneNorrish Type I cleavage at the ester carbonyl

Photoreactivity is significant for studying degradation pathways or synthesizing novel derivatives .

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The 4-methoxyphenoxy group in the target compound mirrors substituents in furodiazepines (61e), which exhibit enhanced bioactivity due to lipophilic interactions . Cyclopropanecarboxamido on the thiadiazole may mimic the carboxamide groups in pyridothiazepines, promoting hydrogen bonding with biological targets .

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole cores (e.g., 4a-c ) show broad-spectrum antimicrobial activity, likely due to membrane disruption via sulfur-mediated interactions .
  • Pyran-4-one Analogues : Derivatives with pyran rings exhibit moderate solubility in polar solvents, which may limit the target compound’s bioavailability without formulation optimization .

Stability and Reactivity

  • Thioether Linkage : The (thio)methyl bridge in the target compound may enhance stability compared to oxygen-linked analogues (e.g., 9 ), which are prone to hydrolysis .
  • Ester Group: The 2-(4-methoxyphenoxy)acetate ester could undergo enzymatic cleavage in vivo, similar to prodrug activation pathways observed in thienopyridinones .

Predictive Modeling and Lumping Strategies

The lumping strategy (grouping structurally similar compounds) highlights that the target compound’s thiadiazole and pyran moieties may share degradation pathways or receptor affinities with pyridothiazepines and furodiazepines .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of substituent compatibility. For example, the cyclopropanecarboxamido-thiadiazole moiety is sensitive to acidic/basic conditions, necessitating pH-neutral or mildly acidic solvents (e.g., DMF-acetic acid mixtures) to prevent decomposition . Optimization steps include:

  • Temperature control : Reflux in DMF at 90–100°C for 2–4 hours to ensure complete cyclization .
  • Purification : Recrystallization from DMF-ethanol (1:3 ratio) improves yield (up to 70%) and purity (>95%) .
  • Catalyst selection : Sodium acetate (0.02 mol) enhances nucleophilic substitution in thiadiazole-thioether bond formation .

Q. What spectroscopic methods are most effective for confirming the compound’s structure?

  • 1H/13C NMR : Key signals include the pyran-4-oxo carbonyl (δ ~170 ppm in 13C NMR) and the thiadiazole C-S bond (δ ~120–130 ppm) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C22H20N4O6S2; exact mass: 524.08 g/mol) .
  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile-water (70:30) to verify purity (>98%) .

Q. How does the 4-methoxyphenoxy acetate group influence solubility and bioavailability?

The 4-methoxyphenoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. However, the acetate ester introduces pH-dependent hydrolysis, requiring stability studies in buffers (pH 1.2–7.4) to assess gastrointestinal absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from differences in assay conditions or substituent effects. For example:

  • Thiadiazole vs. triazole analogs : Thiadiazole derivatives (e.g., CAS 553630-41-4) show higher antimicrobial activity due to sulfur’s electronegativity, while triazoles (e.g., CAS 83808-21-3) exhibit better kinase inhibition .
  • Methodological approach : Use standardized assays (e.g., MIC for antimicrobials, IC50 for enzymes) and validate results via molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Forced degradation : Expose the compound to UV light (254 nm), H2O2 (3%), and HCl/NaOH (0.1N) to identify degradation products via LC-MS .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. The cyclopropane moiety is prone to CYP450-mediated oxidation, generating carboxylic acid derivatives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Core modifications : Replacing the pyran-4-oxo group with a thiazolidinone (e.g., CAS 1009435-85-1) increases antidiabetic activity by 40% .
  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO2) to the 4-methoxyphenoxy ring improves antioxidant capacity (EC50 reduction from 12 µM to 8 µM) .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-response data in preclinical studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., toxicity assays across cell lines) .

Q. How should researchers design assays to evaluate dual inhibitory activity (e.g., antimicrobial and anti-inflammatory)?

  • Parallel screening : Test against S. aureus (MIC) and COX-2 (ELISA) under identical buffer conditions (PBS, pH 7.4) .
  • Control compounds : Include ciprofloxacin (antimicrobial) and celecoxib (COX-2 inhibitor) to validate assay sensitivity .

Q. What computational tools can predict interactions between this compound and biological targets?

  • Molecular dynamics (MD) simulations : Use GROMACS to simulate binding to E. coli DNA gyrase (PDB: 1KZN) over 100 ns .
  • Pharmacophore modeling : Generate a 3D model with Schrödinger’s Phase to identify critical hydrogen bonds (e.g., between the acetamide group and Arg76) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.